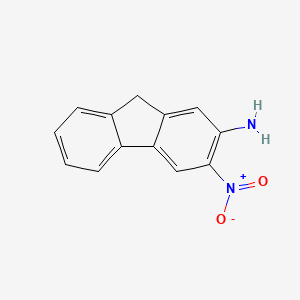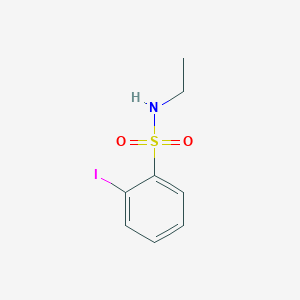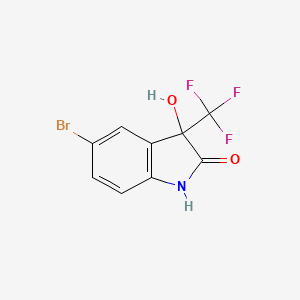![molecular formula C25H19FN6O5S B2465443 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 902594-46-1](/img/structure/B2465443.png)
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The compound contains a [1,2,4]triazolo[1,5-c]quinazoline core, which is a fused ring system containing nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the literature .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE:
Anticancer Activity
The compound’s structure, featuring a triazoloquinazoline core, suggests potential anticancer properties. Triazoloquinazolines have been studied for their ability to inhibit various cancer cell lines by interfering with DNA synthesis and repair mechanisms . This compound could be explored for its efficacy against specific types of cancer, such as breast or lung cancer, through in vitro and in vivo studies.
Antimicrobial Properties
Compounds containing triazole and quinazoline moieties have shown significant antimicrobial activity . The presence of these functional groups in the compound indicates its potential as an antimicrobial agent. Research could focus on its effectiveness against bacterial and fungal pathogens, possibly leading to new treatments for resistant infections.
Enzyme Inhibition
The compound’s unique structure may allow it to act as an enzyme inhibitor. Triazoloquinazolines have been known to inhibit enzymes such as carbonic anhydrase and cholinesterase . Investigating this compound’s inhibitory effects on these and other enzymes could provide insights into its potential therapeutic applications in diseases like glaucoma and Alzheimer’s.
Antioxidant Activity
The methoxy groups in the compound’s structure suggest it might possess antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage. Research could explore the compound’s ability to scavenge free radicals and its potential use in preventing or treating conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .
Anti-inflammatory Effects
Given the compound’s structural similarities to other anti-inflammatory agents, it may exhibit anti-inflammatory properties. Studies could investigate its ability to reduce inflammation in various models, potentially leading to new treatments for inflammatory diseases like arthritis and inflammatory bowel disease .
Antiviral Applications
The triazoloquinazoline scaffold has been explored for antiviral activity against various viruses . This compound could be tested for its efficacy against viruses such as HIV, hepatitis, and influenza. Its mechanism of action might involve inhibiting viral replication or entry into host cells.
Neuroprotective Effects
The compound’s potential neuroprotective effects could be significant in treating neurodegenerative diseases. Research could focus on its ability to protect neurons from damage and its potential use in conditions like Parkinson’s and Alzheimer’s diseases . This could involve studying its effects on neuronal cell lines and animal models.
Agricultural Applications
In addition to medical applications, the compound might have uses in agriculture. Its potential antimicrobial and antifungal properties could make it a candidate for developing new pesticides or fungicides . Research could explore its effectiveness in protecting crops from various pathogens, contributing to sustainable agricultural practices.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazoloquinazolines , which have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Based on the reported pharmacological activities of similar compounds , it can be inferred that this compound may affect multiple biochemical pathways related to its pharmacological activities.
Pharmacokinetics
The compound’s molecular weight is 496539 Da , which is within the range generally considered favorable for oral bioavailability. The compound’s vapor pressure is 9.55 x 10-11 mPa at 25°C , suggesting that it is relatively non-volatile. These properties may influence the compound’s absorption, distribution, metabolism, and excretion, but further studies are needed to confirm this.
Result of Action
Based on the reported pharmacological activities of similar compounds , it can be inferred that this compound may have potential therapeutic effects in various conditions such as cancer, microbial infections, inflammation, oxidative stress, viral infections, and tuberculosis.
Eigenschaften
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN6O5S/c1-36-20-11-16-19(12-21(20)37-2)28-25(38-13-22(33)27-18-6-4-3-5-17(18)26)31-24(16)29-23(30-31)14-7-9-15(10-8-14)32(34)35/h3-12H,13H2,1-2H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQLTLSORHTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2465360.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]butanamide](/img/structure/B2465361.png)


![4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2465364.png)
![ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate](/img/structure/B2465366.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide](/img/structure/B2465368.png)



![8-(3-Imidazolylpropyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2465379.png)
![Methyl (E)-4-oxo-4-(spiro[1,3-dihydroindene-2,4'-oxane]-1-ylamino)but-2-enoate](/img/structure/B2465381.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465383.png)